molecular formula C15H11FN2 B170411 6-Fluoro-3-((E)-2-pyridin-3-yl-vinyl)-1H-indole CAS No. 163239-22-3

6-Fluoro-3-((E)-2-pyridin-3-yl-vinyl)-1H-indole

Cat. No. B170411
M. Wt: 238.26 g/mol
InChI Key: YBSDQTBCNYWBMX-ONEGZZNKSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.


Scientific Research Applications

1. Antibacterial Drugs

  • Application Summary: This compound has been deeply investigated as an antibacterial drug. It has shown the ability to interfere with the bacterial cell division cycle by inhibiting the protein FtsZ, which is key to the process .
  • Methods of Application: The compound was developed as a novel family of 1,4-tetrahydronaphthodioxane benzamides, having an ethoxy linker .
  • Results: The compound reached sub-micromolar MICs towards Gram-positive Staphylococcus aureus and Bacillus subtilis .

2. Synthesis of Novel N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole Derivatives

  • Application Summary: A facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .
  • Methods of Application: The target products were obtained with 55–92% yields in relatively short reaction times .
  • Results: Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

3. Diagnosis of Malignancies

  • Application Summary: This compound has shown good results in the diagnosis of malignancies such as neuroendocrine tumours, pheochromocytoma, or pancreatic adenocarcinoma .
  • Methods of Application: The compound is used as a tracer in the development of new and improved methods for its radiosynthesis .
  • Results: The multiple clinical applications of this tracer fostered a very strong interest in the development of new and improved methods for its radiosynthesis .

4. Enzymatic Synthesis of Fluorinated Compounds

  • Application Summary: Fluorinated compounds, including “6-Fluoro-3-((E)-2-pyridin-3-yl-vinyl)-1H-indole”, are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .
  • Methods of Application: The synthesis of fluorides has attracted more and more attention from biologists and chemists . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
  • Results: The distribution, applications, and future development trends of fluorinated compounds are also outlined .

5. Design and Synthesis of Novel N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole Derivatives

  • Application Summary: A facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .
  • Methods of Application: The target products were obtained with 55–92% yields in relatively short reaction times .
  • Results: Antibacterial evaluation by the agar well diffusion method revealed that only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

6. Syntheses, Properties, and Applications of Fluorinated Isoquinoline

  • Application Summary: More than one fluorine atoms were introduced onto the isoquinoline framework . In 1960, Bayer patented the synthesis of 1,3-difluoroisoquinoline, which was derived from 1,3-dihydroxyisoquinoline and cyanuric fluoride .
  • Methods of Application: Six years later, Chambers and Musgrave successfully prepared heptafluoroisoquinoline , in which all hydrogen atoms of the parent isoquinoline were replaced by fluorine .
  • Results: The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry .

4. Enzymatic Synthesis of Fluorinated Compounds

  • Application Summary: Fluorinated compounds, including “6-Fluoro-3-((E)-2-pyridin-3-yl-vinyl)-1H-indole”, are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .
  • Methods of Application: The synthesis of fluorides has attracted more and more attention from biologists and chemists . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
  • Results: The distribution, applications, and future development trends of fluorinated compounds are also outlined .

5. Design and Synthesis of Novel N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole Derivatives

  • Application Summary: A facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .
  • Methods of Application: The target products were obtained with 55–92% yields in relatively short reaction times .
  • Results: Antibacterial evaluation by the agar well diffusion method revealed that only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

6. Syntheses, Properties, and Applications of Fluorinated Isoquinoline

  • Application Summary: More than one fluorine atoms were introduced onto the isoquinoline framework . In 1960, Bayer patented the synthesis of 1,3-difluoroisoquinoline, which was derived from 1,3-dihydroxyisoquinoline and cyanuric fluoride .
  • Methods of Application: Six years later, Chambers and Musgrave successfully prepared heptafluoroisoquinoline , in which all hydrogen atoms of the parent isoquinoline were replaced by fluorine .
  • Results: The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry .

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, etc.


properties

IUPAC Name

6-fluoro-3-[(E)-2-pyridin-3-ylethenyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2/c16-13-5-6-14-12(10-18-15(14)8-13)4-3-11-2-1-7-17-9-11/h1-10,18H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSDQTBCNYWBMX-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC2=CNC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C2=CNC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226445
Record name 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-((E)-2-pyridin-3-yl-vinyl)-1H-indole

CAS RN

163239-22-3
Record name 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163239-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 163239-22-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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